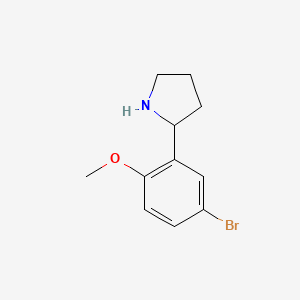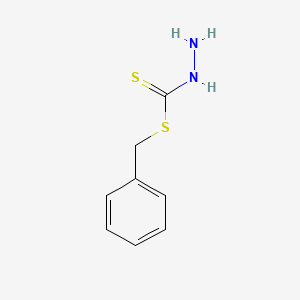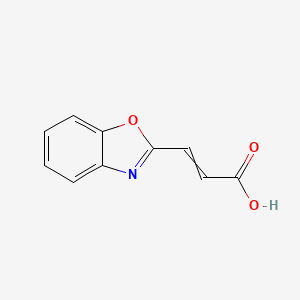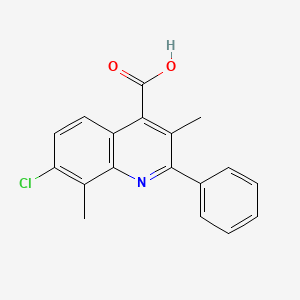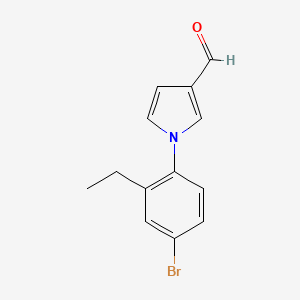
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-ethylphenyl group at one position and a carbaldehyde group at the third position . The bromo-ethylphenyl group consists of a phenyl (benzene) ring with a bromine atom and an ethyl group attached . The carbaldehyde group consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .Chemical Reactions Analysis
As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, especially at the alpha-position (the carbon next to the nitrogen in the ring) . The bromine atom in the bromo-ethylphenyl group could also potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the polar carbonyl group, the aromatic pyrrole and phenyl rings, and the bromine atom .Applications De Recherche Scientifique
Synthesis Methods
Synthesis of Fluorinated Pyrroles : A study demonstrated efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes using 2-aryl-5-(bromomethyl)-1-pyrrolines. This method is significant for generating new fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of 1-Aroylmethylpyrroles : Research explored the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one, which could be linked to the synthesis of similar compounds like 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde (Karousis et al., 2008).
Chemical Properties and Applications
Antimicrobial Activity : A study on Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, highlighted the potential antimicrobial applications of compounds structurally related to pyrrole-carbaldehydes (Hamed et al., 2020).
Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, as in a study, suggests potential applications in designing single-molecule magnetic materials (Giannopoulos et al., 2014).
Synthesis of Novel Pyrrole Derivatives : Research on the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate contributes to the broader understanding of pyrrole derivatives and their potential applications in organic chemistry (Singh et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDPRRPVAVWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

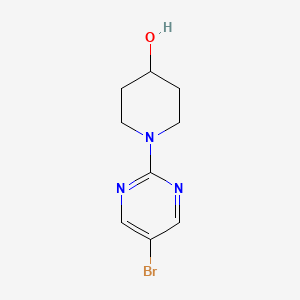
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

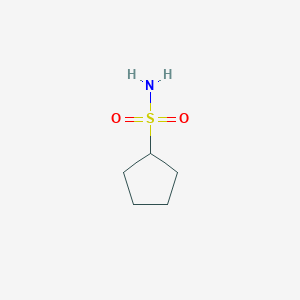
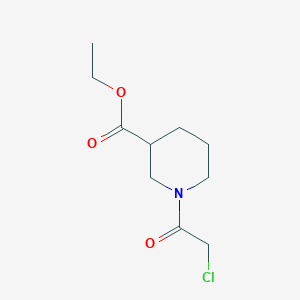
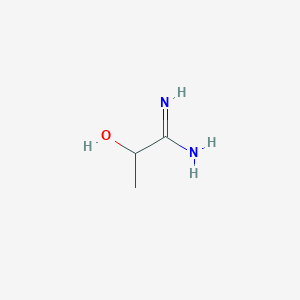
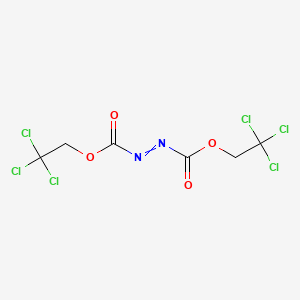
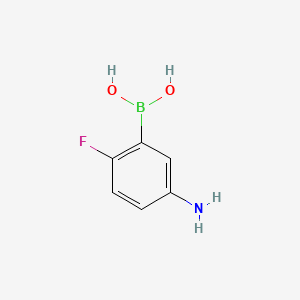
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
